molecular formula C18H22N4O8 B15003965 Methyl 4,5-dimethoxy-2-[({[4-(morpholin-4-yl)-1,2,5-oxadiazol-3-yl]oxy}acetyl)amino]benzoate

Methyl 4,5-dimethoxy-2-[({[4-(morpholin-4-yl)-1,2,5-oxadiazol-3-yl]oxy}acetyl)amino]benzoate

Cat. No.: B15003965
M. Wt: 422.4 g/mol
InChI Key: QRZFZAWIYOQACB-UHFFFAOYSA-N
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Description

METHYL 4,5-DIMETHOXY-2-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-OXADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE is a complex organic compound with a unique structure that includes a benzoate core, morpholine, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHOXY-2-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-OXADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHOXY-2-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-OXADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

METHYL 4,5-DIMETHOXY-2-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-OXADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHOXY-2-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-OXADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4,5-DIMETHOXY-2-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-OXADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE
  • 2-(DIMETHYLAMINO)-2-[(4-METHYLPHENYL)METHYL]-1-[4-(MORPHOLIN-4-YL)PHENYL]BUTAN-1-ONE

Uniqueness

METHYL 4,5-DIMETHOXY-2-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-OXADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H22N4O8

Molecular Weight

422.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[[2-[(4-morpholin-4-yl-1,2,5-oxadiazol-3-yl)oxy]acetyl]amino]benzoate

InChI

InChI=1S/C18H22N4O8/c1-25-13-8-11(18(24)27-3)12(9-14(13)26-2)19-15(23)10-29-17-16(20-30-21-17)22-4-6-28-7-5-22/h8-9H,4-7,10H2,1-3H3,(H,19,23)

InChI Key

QRZFZAWIYOQACB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)COC2=NON=C2N3CCOCC3)OC

Origin of Product

United States

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